Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to 3-(Tert-Butoxy)-6-Chloropyridazine (CAS: 17321-24-3)
In the landscape of modern medicinal chemistry and materials science, the pyridazine scaffold stands out as a "privileged" heterocyclic motif. Its unique 1,2-diazine structure imparts a π-deficient aromatic system with distinct electronic properties and hydrogen bonding capabilities, making it a cornerstone in the design of bioactive molecules.[1] Within this class, 3-(Tert-Butoxy)-6-Chloropyridazine has emerged as a particularly valuable and versatile intermediate. Its bifunctional nature—a reactive chlorine atom poised for substitution and cross-coupling reactions, paired with a sterically bulky, acid-labile tert-butoxy group—offers chemists a powerful tool for controlled, sequential molecular elaboration.
This guide provides a comprehensive technical overview of 3-(Tert-Butoxy)-6-Chloropyridazine, moving beyond simple data recitation to explain the underlying principles governing its synthesis, reactivity, and application. We will explore its physicochemical properties, detail robust synthetic and purification protocols, dissect its reaction mechanisms, and highlight its role in the development of advanced chemical entities.
Core Physicochemical and Structural Characteristics
A thorough understanding of a reagent begins with its fundamental properties. 3-(Tert-Butoxy)-6-Chloropyridazine is a stable, crystalline solid at room temperature, facilitating ease of handling and storage.
Caption: 2D Structure of 3-(Tert-Butoxy)-6-Chloropyridazine.
Table 1: Physicochemical Properties of 3-(Tert-Butoxy)-6-Chloropyridazine
| Property | Value | Source(s) |
| CAS Number | 17321-24-3 | [2] |
| Molecular Formula | C₈H₁₁ClN₂O | [3][4] |
| Molecular Weight | 186.64 g/mol | [3][4] |
| IUPAC Name | 3-chloro-6-(2-methylpropan-2-yl)oxy]pyridazine | [3] |
| Appearance | White to off-white crystalline solid | Vendor Data |
| Melting Point | 97-99 °C | [5][6] |
| XLogP3 | 1.9 | [3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |
Synthesis and Purification: A Practical Workflow
The most common and efficient synthesis of 3-(Tert-Butoxy)-6-Chloropyridazine involves the nucleophilic substitution of one chlorine atom from the readily available precursor, 3,6-dichloropyridazine. The use of potassium tert-butoxide is critical; its bulky nature favors mono-substitution and its strong basicity drives the reaction to completion.
Caption: Generalized workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
-
Materials:
-
3,6-Dichloropyridazine (1.0 equiv)
-
Potassium tert-butoxide (1.0-1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3,6-dichloropyridazine.
-
Dissolution: Add anhydrous THF to dissolve the starting material completely. Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add potassium tert-butoxide portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The bulky nature of the tert-butoxide nucleophile sterically disfavors a second substitution, which is a key principle for achieving mono-alkoxylation.[7]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification Strategy
The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a white crystalline solid. If impurities persist, flash column chromatography on silica gel is an effective alternative.
The Duality of Reactivity: A Chemist's Toolkit
The synthetic utility of 3-(Tert-Butoxy)-6-Chloropyridazine stems from the orthogonal reactivity of its two key functional sites. This allows for a logical and stepwise construction of complex molecules.
A. Reactions at the C6-Position: The Electrophilic Chlorine
The electron-withdrawing nature of the two adjacent nitrogen atoms renders the pyridazine ring electron-deficient. This significantly activates the C6-Cl bond towards nucleophilic attack and facilitates its participation in metal-catalyzed cross-coupling reactions.
I. Nucleophilic Aromatic Substitution (SNAr)
The C6-Cl is an excellent leaving group in SNAr reactions. This pathway is highly reliable for forming C-N, C-O, and C-S bonds, which are prevalent in pharmaceutical scaffolds.[8][9] The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate.[8][10]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
II. Palladium-Catalyzed Cross-Coupling Reactions
The C6-Cl bond is an ideal handle for modern cross-coupling chemistry, enabling the formation of C-C and C-N bonds with high precision. The Suzuki-Miyaura coupling is a prime example, used to introduce aryl or heteroaryl groups.[11][12]
-
Causality: The success of these reactions relies on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step, which is often rate-limiting.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Reactivity of the Tert-Butoxy Group: An Acid-Labile Mask
The tert-butoxy group serves as a robust protecting group for the corresponding pyridazinone. Its primary value lies in its stability to a wide range of reaction conditions (basic, nucleophilic, organometallic) followed by its clean and efficient removal under acidic conditions.[13][14][15]
-
Mechanism of Deprotection: In the presence of a strong acid (e.g., Trifluoroacetic Acid (TFA), HCl), the ether oxygen is protonated. This is followed by the elimination of the highly stable tert-butyl cation, which is subsequently quenched, yielding the thermodynamically stable 6-chloropyridazin-3(2H)-one tautomer.
Caption: Acid-catalyzed deprotection of the tert-butoxy group.
Applications in Drug Discovery and Development
The chloropyridazine moiety is a key component in numerous biologically active compounds. Its ability to act as a hydrogen bond acceptor and its rigid structure make it an attractive scaffold for targeting enzyme active sites.[1] 3-(Tert-Butoxy)-6-Chloropyridazine serves as a crucial starting material for accessing these complex derivatives.
-
PARP-1 Inhibitors: The chloropyridazine scaffold has been identified as a promising pharmacophore for developing Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are a class of anticancer agents.[1]
-
Kinase Inhibitors: The pyridazine ring is found in various kinase inhibitors, where it often interacts with the hinge region of the enzyme's ATP-binding pocket.
-
CNS Agents: Pyridazinone derivatives, accessible from this intermediate after deprotection, have been explored as inhibitors of monoamine oxidase B (MAO-B) for potential use in neurodegenerative diseases.[16]
-
General Synthetic Utility: As a versatile building block, it is used in the synthesis of a wide range of compounds for screening libraries in early-stage drug discovery.[17][18]
Spectroscopic Characterization Profile
While detailed spectra should be acquired for each batch, the expected spectroscopic data provides a reliable reference for structural confirmation. The following table is based on the known structure and data from analogous compounds.[19]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.0-7.8 ppm (2H, two doublets) | Protons on an electron-deficient aromatic ring. |
| tert-Butyl Protons | δ 1.4-1.6 ppm (9H, singlet) | Nine equivalent methyl protons of the t-Bu group. | |
| ¹³C NMR | Aromatic Carbons | δ 120-165 ppm | Includes two C-H and two quaternary carbons (C-Cl, C-O). |
| Quaternary t-Bu Carbon | δ ~80 ppm | The carbon atom of the t-Bu group attached to oxygen. | |
| Methyl t-Bu Carbons | δ ~28 ppm | The three equivalent methyl carbons of the t-Bu group. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 186/188 | Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio. |
| IR Spec | C-O Stretch | ~1250-1200 cm⁻¹ | Characteristic for aryl alkyl ethers. |
| C=N, C=C Stretch | ~1600-1450 cm⁻¹ | Aromatic ring vibrations. | |
| C-Cl Stretch | ~800-600 cm⁻¹ | Stretching vibration for the aryl chloride bond. |
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical intermediate.
-
Hazard Classification: While a full toxicological profile is not extensively documented, similar chlorinated heterocyclic compounds are classified as harmful if swallowed, and can cause skin and serious eye irritation.[20][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[20][22]
-
Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.[22]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, refrigeration at 2-8°C is recommended.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[22]
Conclusion
3-(Tert-Butoxy)-6-Chloropyridazine is more than a mere chemical reagent; it is a strategic tool that enables sophisticated molecular design. Its well-defined and orthogonal reactivity allows for the precise and predictable introduction of diverse functionalities, making it an indispensable intermediate in the synthesis of high-value compounds for the pharmaceutical and materials science sectors. A firm grasp of the principles governing its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to fully leverage its synthetic potential in their scientific endeavors.
References
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